Physicochemical Differentiation from Pulegone (CAS 89-82-7)
2-(1-Methylethylidene)cyclohexanone exhibits a significantly lower calculated LogP compared to its 5-methyl analog, pulegone. This translates to a more hydrophilic character, which can be advantageous in specific separation and formulation contexts [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP: 2.47; XlogP: 2.40 |
| Comparator Or Baseline | Pulegone (C₁₀H₁₆O): LogP ~3.4 (calculated) |
| Quantified Difference | Lower LogP by ~1 unit |
| Conditions | Calculated values; octanol/water partition coefficient |
Why This Matters
A lower LogP differentiates the compound's behavior in reversed-phase chromatography and may be a critical factor in selecting the appropriate building block for a target molecule's overall physicochemical profile.
- [1] Plantaedb. 2-(1-Methylethylidene)cyclohexanone. (AlogP: 2.47). View Source
- [2] PubChem. Pulegone. (Computed LogP: ~3.4). View Source
